A Technical Guide to tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate: Synthesis, Characterization, and Application
A Technical Guide to tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate: Synthesis, Characterization, and Application
This guide provides an in-depth analysis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate, a key chiral building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details its fundamental properties, a robust synthetic protocol, characteristic reactivity, and its strategic role in the synthesis of pharmaceutically active molecules, particularly β-adrenergic receptor agonists.
Core Molecular Profile and Physicochemical Properties
tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate is a bifunctional organic molecule featuring a bromine-substituted aromatic ring and a side chain containing a secondary alcohol and a tert-butoxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups makes it a valuable and versatile intermediate in multi-step organic synthesis. The presence of the chiral center at the hydroxyl-bearing carbon (C1 of the ethyl chain) means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
The Boc protecting group provides stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while the bromine atom serves as a synthetic handle for carbon-carbon bond formation via cross-coupling reactions. The secondary alcohol can be further functionalized or is often a core part of the final pharmacophore.
Table 1: Core Physicochemical and Structural Data
| Property | Data | Source(s) |
| Molecular Formula | C₁₃H₁₈BrNO₃ | [1][2] |
| Molecular Weight | 316.19 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| CAS Number (Racemic) | Not specified; enantiomers are more common. | - |
| CAS Number ((R)-enantiomer) | 849178-85-4 | [1][3] |
| CAS Number ((S)-enantiomer) | 1379546-68-5 | [2] |
| Melting Point | Data not available; a related compound, tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate, melts at 58-59 °C. It is expected to be a solid with a defined melting point. | - |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Recommended storage at 2-8°C. | [3] |
Solubility Profile
The molecule's structure, which combines a nonpolar bromophenyl ring and a tert-butyl group with a polar carbamate and alcohol, dictates its solubility. It exhibits poor solubility in water and nonpolar aliphatic solvents like hexanes. It is readily soluble in polar organic solvents.
Table 2: Predicted Solubility at Ambient Temperature
| Solvent | Predicted Solubility |
| Dichloromethane (DCM) | Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| Methanol (MeOH) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Water | Insoluble |
| Hexane / Heptane | Insoluble |
Synthesis and Purification Protocol
The most direct and reliable synthesis of tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate involves the selective reduction of the corresponding ketone precursor, tert-butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate. This precursor is commercially available, making this a highly accessible route for most research laboratories.
The causality behind this choice is twofold:
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High Selectivity: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the carbamate or the aromatic bromide, ensuring a clean conversion.
-
Operational Simplicity: The reaction can be performed in standard laboratory glassware at ambient temperature and is easily scalable. The workup procedure is straightforward.
Experimental Protocol: Ketone Reduction
Reaction: tert-Butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate → tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate
Materials:
-
tert-Butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-(4-bromophenyl)-2-oxoethyl)carbamate (1.0 eq) in methanol (approx. 10 mL per gram of starting material). Stir until a homogenous solution is formed.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product is typically a white to off-white solid. It can be purified by either recrystallization or flash column chromatography.
-
Flash Column Chromatography (Recommended for high purity):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc) is effective. The product is moderately polar and will elute accordingly.
-
-
Recrystallization:
-
A solvent system such as ethyl acetate/hexanes or diethyl ether/hexanes can be used. Dissolve the crude solid in a minimum amount of the more polar solvent while warm, and slowly add the nonpolar anti-solvent until turbidity persists. Allow to cool slowly to induce crystallization.
-
Caption: Workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
Verification of the structure and purity is paramount. The following data are representative of what a researcher should expect upon successful synthesis and purification.
Table 3: Representative Spectroscopic Data
| Technique | Data Interpretation |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.45 (d, 2H): Aromatic protons ortho to the bromine. 7.25 (d, 2H): Aromatic protons meta to the bromine. ~5.0 (br s, 1H): NH proton of the carbamate. ~4.80 (m, 1H): CH proton adjacent to the hydroxyl and phenyl groups. 3.5-3.7 (m, 2H): CH₂ protons of the ethyl chain. ~2.5 (br s, 1H): OH proton of the alcohol. 1.40 (s, 9H): tert-butyl protons of the Boc group. |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): ~156.0: Carbonyl carbon of the carbamate. ~140.0: Aromatic quaternary carbon attached to the side chain. ~131.5 (2C): Aromatic CH carbons meta to the bromine. ~128.0 (2C): Aromatic CH carbons ortho to the bromine. ~121.5: Aromatic quaternary carbon attached to the bromine. ~80.0: Quaternary carbon of the tert-butyl group. ~72.0: CH-OH carbon. ~65.0: CH₂-N carbon. 28.3 (3C): Methyl carbons of the tert-butyl group. |
| Mass Spec (ESI+) | m/z: Calculated for C₁₃H₁₈BrNO₃Na [M+Na]⁺: 338.0362; Found: ~338.0360. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). |
| IR (ATR) | ν (cm⁻¹): ~3400 (broad): O-H stretch. ~3350 (sharp): N-H stretch. ~2970: C-H stretch (aliphatic). ~1685: C=O stretch (carbamate). ~1510: C=C stretch (aromatic). ~1160: C-O stretch. |
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the orthogonal reactivity of its functional groups. A drug development professional can leverage these distinct reactive sites to build molecular complexity in a controlled manner.
Boc Group Deprotection
The Boc group is a robust protecting group that is stable to bases, nucleophiles, and catalytic hydrogenation. However, it is readily cleaved under acidic conditions to reveal the primary amine.[4] This is the most common transformation performed on this molecule.
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Standard Protocol: Treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours typically results in complete deprotection. The resulting amine is isolated as a trifluoroacetate salt.
Aryl Bromide Cross-Coupling
The 4-bromophenyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the formation of a new carbon-carbon bond, enabling the connection of the phenyl ring to other aryl, heteroaryl, or alkyl groups. This is a cornerstone reaction in modern drug discovery for building biaryl structures.
-
General Conditions: The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or boronate ester coupling partner in a solvent like toluene or dioxane, often with heating.
Application in β-Agonist Synthesis
The core structure of the deprotected molecule, 2-amino-1-(4-bromophenyl)ethanol, is a critical pharmacophore found in many β-adrenergic receptor agonists. These drugs are vital in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[6]
A prime example is the long-acting β₂ agonist Salmeterol . While Salmeterol itself does not contain a bromine atom, our title compound serves as an excellent precursor to advanced intermediates in its synthesis. Through a Suzuki coupling reaction, the bromo-phenyl group can be elaborated into the complex lipophilic side chain characteristic of Salmeterol. Subsequently, the deprotected amine can be alkylated to complete the synthesis.
Caption: Reactivity map and application pathway for the title compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. Based on available data, this compound should be handled with care in a well-ventilated area, preferably a fume hood.
Table 4: GHS Hazard Information
| Hazard Code | Description | Precautionary Statement(s) |
| H302 | Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.
-
Storage: Keep the container tightly sealed and store in a cool (2-8°C), dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
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Supporting Information. Characterization Data of tert-butyl (4-bromophenyl)carbamate. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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PubMed. Pharmacometric-Based Evaluation of Salmeterol and Its Metabolite α-Hydroxysalmeterol in Plasma and Urine. Available at: [Link]
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ACS Publications. Synthesis of Sulfoximine Propargyl Carbamates. The Journal of Organic Chemistry. Available at: [Link]
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PubMed Central (PMC). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
- Google Patents. Process for the preparation of salmeterol and its intermediates.
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PubMed. Beta-adrenergic Agonists for Acute, Severe Asthma. Available at: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
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